![molecular formula C24H20N2O2 B14004994 1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone CAS No. 60025-39-0](/img/structure/B14004994.png)
1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl with 2,3-dihydro-1H-isoindole-1-ylidene, followed by the introduction of an amino group to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups onto the aromatic rings, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler aromatic ketone with similar reactivity but lacking the complex structure of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]-.
1-(4-Methylphenyl)ethanone: Another aromatic ketone with a methyl group, offering different reactivity and properties.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains additional functional groups that provide unique chemical and biological properties.
Uniqueness
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- stands out due to its intricate structure, which combines multiple functional groups and aromatic rings
Eigenschaften
CAS-Nummer |
60025-39-0 |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C24H20N2O2/c1-16(27)18-7-11-21(12-8-18)25-24-23-6-4-3-5-20(23)15-26(24)22-13-9-19(10-14-22)17(2)28/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
BITDAUFPEKDVLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3CN2C4=CC=C(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


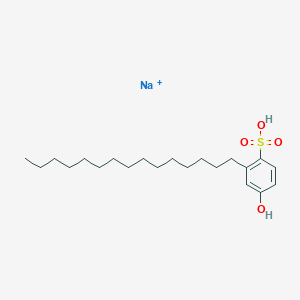
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
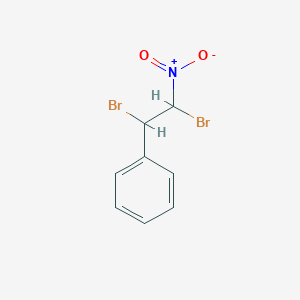
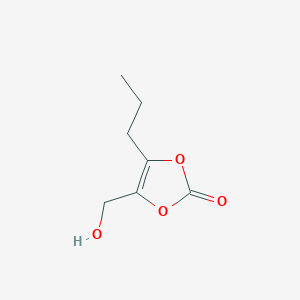
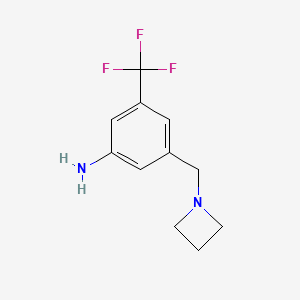

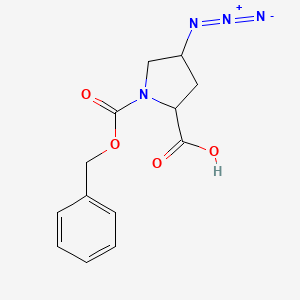
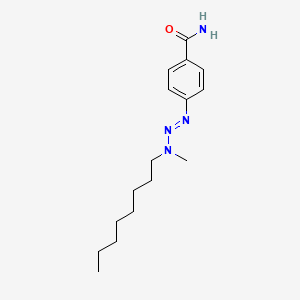
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
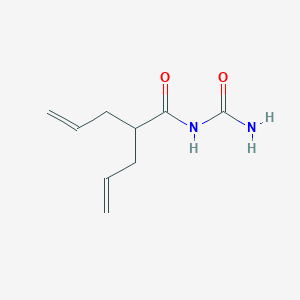
![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)

